6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile chemical structure
6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile chemical structure
This technical guide provides an in-depth analysis of 6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile , a critical intermediate and impurity associated with the synthesis of the antiviral drug Favipiravir (T-705) .
Executive Summary & Chemical Identity
6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile (also known as 6-chloro-3-hydroxypyrazine-2-carbonitrile) is a functionalized pyrazine derivative.[1] It primarily serves as a strategic intermediate or a specific process impurity in the manufacturing of Favipiravir , a broad-spectrum RNA polymerase inhibitor.
Its structure is characterized by a pyrazine core substituted with a chloro group at position 6, a nitrile group at position 2, and a tautomeric oxo/hydroxy group at position 3. The molecule exists in dynamic equilibrium between its lactam (oxo) and lactim (hydroxy) forms, a property that significantly influences its solubility, reactivity, and spectroscopic signature.
Chemical Profile
| Property | Data |
| IUPAC Name | 6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile |
| Tautomeric Name | 6-Chloro-3-hydroxypyrazine-2-carbonitrile |
| Molecular Formula | C₅H₂ClN₃O |
| Molecular Weight | 155.54 g/mol |
| CAS Number | Not widely assigned (Often referenced as Favipiravir Impurity 19 analog or specific process intermediate; distinct from the carboxamide CAS 259793-90-3) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water (pH dependent) |
Structural Dynamics: Tautomerism
The reactivity of this molecule is governed by the tautomeric equilibrium between the 3-oxo (lactam) and 3-hydroxy (lactim) forms. In solution, the equilibrium shifts based on solvent polarity and pH.
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Lactam Form (A): Predominant in solid state and neutral/acidic solutions. The proton resides on the ring nitrogen (N-4).
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Lactim Form (B): Favored in basic conditions or specific polar aprotic solvents, where the oxygen is protonated or deprotonated to form an enolate-like anion.
Visualization: Tautomeric Equilibrium
Figure 1: Tautomeric equilibrium between the 3-oxo and 3-hydroxy forms, leading to the reactive anion species.
Synthesis & Production Pathways
The generation of 6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile typically occurs via the hydrolysis of 3,6-dichloropyrazine-2-carbonitrile .[2] This transformation is a Nucleophilic Aromatic Substitution (
Mechanism
The C-3 position is highly electrophilic due to the ortho-effect of the electron-withdrawing nitrile group (-CN) and the para-effect of the ring nitrogen. Consequently, selective hydrolysis at C-3 occurs faster than at C-6.
Synthetic Protocol (Laboratory Scale)
Objective: Selective hydrolysis of 3,6-dichloropyrazine-2-carbonitrile to 6-chloro-3-hydroxypyrazine-2-carbonitrile.
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Reagents:
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3,6-Dichloropyrazine-2-carbonitrile (1.0 eq)
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Sodium Acetate (NaOAc) or mild base (2.0 eq)
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Solvent: Acetic Acid (AcOH) or DMSO/Water mixture.
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Procedure:
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Dissolution: Dissolve 3,6-dichloropyrazine-2-carbonitrile in the chosen solvent system.
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Reaction: Heat the mixture to 60–80°C. Monitor by HPLC for the disappearance of the starting material.
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Quench: Cool the reaction mixture to room temperature.
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Isolation: Pour into ice-cold water. The product, being less soluble in the protonated lactam form, typically precipitates.
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Purification: Filter the solid, wash with cold water, and dry under vacuum. Recrystallization can be performed from ethanol/water.
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Visualization: Synthesis Pathway
Figure 2: Synthetic route via selective SNAr hydrolysis of the dichloro-precursor.
Role in Drug Development (Favipiravir Context)
In the context of Favipiravir (T-705) synthesis, this molecule represents a critical control point .
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Intermediate Utility: It can serve as a precursor to Favipiravir if the C-6 chlorine is subsequently fluorinated (via Halex reaction) and the nitrile hydrolyzed to an amide. However, the standard industrial route often fluorinates the 3,6-dichloro intermediate first to obtain 3,6-difluoro, followed by selective hydrolysis.
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Impurity Management: If the fluorination step is incomplete or if hydrolysis occurs prematurely on the chlorinated species, 6-Chloro-3-oxo-3,4-dihydropyrazine-2-carbonitrile is formed.
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Risk: If carried forward, this impurity can convert to 6-chloro-3-hydroxypyrazine-2-carboxamide (Chlorinated analog of Favipiravir), which is a known impurity (Favipiravir Impurity 19/Chloro Homolog) with different toxicological properties.
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Comparative Data: Favipiravir vs. Chloro-Intermediate
| Feature | Favipiravir (API) | 6-Chloro-Intermediate (Subject) |
| C-6 Substituent | Fluorine (-F) | Chlorine (-Cl) |
| C-2 Substituent | Carboxamide (-CONH₂) | Nitrile (-CN) |
| Role | Active Pharmaceutical Ingredient | Intermediate / Impurity |
| Downstream Process | Final Product | Must be fluorinated or removed |
Analytical Characterization
To validate the structure, the following analytical signatures are expected:
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Mass Spectrometry (LC-MS):
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ESI-: m/z ~ 154 [M-H]⁻ (shows characteristic chlorine isotope pattern ³⁵Cl/³⁷Cl in 3:1 ratio).
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IR Spectroscopy:
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Nitrile (CN): Sharp band at ~2230–2240 cm⁻¹.
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Carbonyl (C=O): Strong band at ~1660–1690 cm⁻¹ (Amide I region for lactam).
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¹H NMR (DMSO-d₆):
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A singlet at ~8.0–8.5 ppm (C-5 Proton).
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A broad singlet at ~12.0–13.0 ppm (N-H/O-H exchangeable).
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References
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Favipiravir Synthesis & Impurities: Review of Synthetic Routes to Favipiravir (T-705). Scientific Update. Available at: [Link]
- Pyrazine Chemistry:Tautomerism in Hydroxypyrazines. Journal of Heterocyclic Chemistry.
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Related CAS Data: 6-Chloro-3-hydroxypyrazine-2-carboxamide (CAS 259793-90-3).[1][3][4] PubChem Compound Summary. Available at: [Link]
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Intermediate Hydrolysis: Synthesis of Favipiravir from 2-aminopyrazine. ResearchGate. Available at: [Link]
